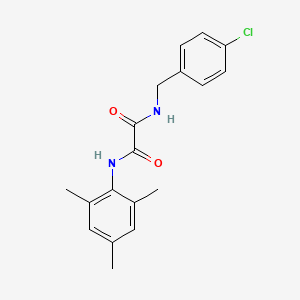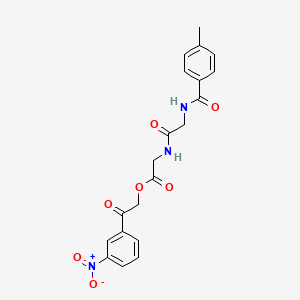![molecular formula C15H14ClF3N4O3 B4556102 [4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B4556102.png)
[4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE
Overview
Description
[4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound characterized by the presence of a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups, and a piperazine ring substituted with a furylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the chlorine, methyl, and trifluoromethyl groups through various substitution reactions. The piperazine ring is then synthesized separately and functionalized with the furylcarbonyl group. Finally, the two moieties are coupled together under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove certain functional groups or to convert the compound into a more reduced form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced forms of the compound, and substitution reactions may yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biology, the compound may be used as a probe to study various biological processes. Its ability to interact with specific biological targets makes it a valuable tool for understanding cellular mechanisms and pathways.
Medicine
In medicine, the compound has potential applications as a pharmaceutical agent. Its unique chemical structure may allow it to interact with specific molecular targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various therapeutic areas.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its unique chemical structure may impart desirable characteristics such as increased stability, reactivity, or functionality to the materials.
Mechanism of Action
The mechanism of action of [4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and piperazine derivatives with various substitutions. Examples include:
- [4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. The presence of the trifluoromethyl group, for example, imparts increased stability and reactivity, while the furylcarbonyl group may enhance its ability to interact with biological targets.
Properties
IUPAC Name |
[4-[4-chloro-1-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N4O3/c1-21-12(15(17,18)19)10(16)11(20-21)14(25)23-6-4-22(5-7-23)13(24)9-3-2-8-26-9/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDICABJNUMKPGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B4556027.png)
![ethyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4556036.png)
![1-(4-chlorobenzyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine](/img/structure/B4556042.png)
![2,5-dichloro-N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B4556051.png)
![N-{3-cyano-4-[4-(2-methylpropyl)phenyl]thiophen-2-yl}acetamide](/img/structure/B4556056.png)
![N-[3-(4-methoxyphenyl)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4556066.png)
![ethyl 1-[2-(2-furyl)benzyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B4556072.png)


![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4556089.png)
![2-{4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B4556094.png)
![2-(4-CHLOROPHENYL)-3-[3-(2-METHOXYPHENOXY)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B4556108.png)
![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4556110.png)

